molecular formula C13H14N2 B8702548 1-Phenyl-2-(pyridin-4-yl)ethanamine

1-Phenyl-2-(pyridin-4-yl)ethanamine

Cat. No.: B8702548
M. Wt: 198.26 g/mol
InChI Key: NGMVNSGOEZINAJ-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyridin-4-yl)ethanamine is a substituted phenethylamine derivative featuring a phenyl group attached to the first carbon and a pyridin-4-yl (4-pyridyl) group on the second carbon of an ethanamine backbone.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

1-phenyl-2-pyridin-4-ylethanamine

InChI

InChI=1S/C13H14N2/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11/h1-9,13H,10,14H2

InChI Key

NGMVNSGOEZINAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=NC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

  • 1-Phenyl-2-(pyridin-2-yl)ethanamine (CAS 61890-25-3) Structure: Differs in the position of the pyridine nitrogen (2-pyridyl vs. 4-pyridyl). Impact: Pyridin-2-yl substitution may alter hydrogen bonding and steric interactions with biological targets. Molecular Weight: 198.27 g/mol .

Substituted Cathinones

  • 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone Structure: Replaces the ethanamine backbone with a ketone and a pyrrolidine substituent. Pharmacology: Acts as a stimulant via dopamine/norepinephrine reuptake inhibition. Metabolized via N-dealkylation and oxidation, producing metabolites detectable in human urine . Key Data: In vitro microsomal studies identified 24 significant metabolites, including hydroxylated and dealkylated products .

Substituted Phenethylamines (NBOMe Series)

  • 25D-NBOMe (2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine) Structure: Contains methoxy and benzyl substituents on the phenyl ring. Pharmacology: High-affinity partial agonist at 5-HT2A receptors, linked to hallucinogenic effects. The N-benzyl group enhances lipid solubility and CNS penetration . Metabolism: Undergoes O-demethylation and hydroxylation, with metabolites detected in forensic screenings .

Pyrimidine Derivatives

  • (S)-2-Phenyl-1-(4-phenylpyrimidin-2-yl)ethanamine (CAS 872459-81-9)
    • Structure : Replaces pyridine with a pyrimidine ring.
    • Impact : Pyrimidine’s electron-deficient nature may enhance interactions with aromatic residues in enzyme active sites. Molecular weight: 275.35 g/mol .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
1-Phenyl-2-(pyridin-4-yl)ethanamine C₁₃H₁₄N₂ 198.27 Pyridin-4-yl, phenyl Limited direct data; inferred receptor interactions
1-Phenyl-2-(pyridin-2-yl)ethanamine C₁₃H₁₄N₂ 198.27 Pyridin-2-yl, phenyl Potential metal coordination
25D-NBOMe C₁₈H₂₂N₂O₃ 314.38 2,5-Dimethoxy-4-methylphenyl, N-benzyl 5-HT2A agonist
1-Phenyl-2-(1-pyrrolidinyl)-1-butanone C₁₄H₁₉NO 217.31 Pyrrolidine, ketone Stimulant; 24 metabolites identified
(S)-2-Phenyl-1-(4-phenylpyrimidin-2-yl)ethanamine C₁₈H₁₇N₃ 275.35 Pyrimidine, phenyl Enzyme-targeted interactions

Research Findings and Metabolic Insights

  • Metabolic Stability: Compounds like 1-phenyl-2-(1-pyrrolidinyl)-1-butanone undergo extensive hepatic metabolism, suggesting that this compound may similarly produce hydroxylated or deaminated metabolites .
  • Receptor Binding: The pyridin-4-yl group’s planar structure may favor interactions with flat binding pockets in monoamine transporters, contrasting with the bent conformations induced by pyrrolidine substituents .
  • Synthetic Routes : Evidence suggests that 2-oxazoline ring-opening reactions (e.g., in ) could be adapted for synthesizing pyridin-4-yl derivatives via amine coupling .

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